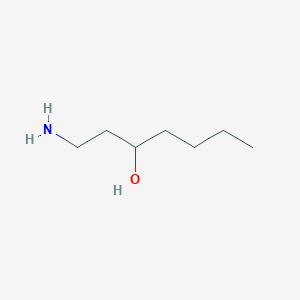
1-Aminoheptan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminoheptan-3-ol is an organic compound with the molecular formula C7H17NO It is a primary amine and alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminoheptan-3-ol can be synthesized through several methods. One common approach involves the reduction of 3-nitroheptane, which can be achieved using hydrogen gas in the presence of a palladium catalyst. Another method involves the reaction of 1-heptene with hydroxylamine, followed by reduction with lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 3-nitroheptane. This process is carried out under controlled conditions of temperature and pressure to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Aminoheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of heptanone or heptanal.
Reduction: Formation of heptanamine.
Substitution: Formation of various substituted heptane derivatives.
Scientific Research Applications
1-Aminoheptan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Aminoheptan-3-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can influence cellular pathways and biochemical processes, making the compound valuable in medicinal chemistry.
Comparison with Similar Compounds
1-Aminoheptan-3-ol can be compared with other similar compounds, such as:
1-Aminohexan-3-ol: Similar structure but with one less carbon atom.
1-Aminooctan-3-ol: Similar structure but with one more carbon atom.
3-Aminoheptan-1-ol: The position of the amino and hydroxyl groups is reversed.
Uniqueness: this compound is unique due to its specific chain length and the position of the functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
1-aminoheptan-3-ol |
InChI |
InChI=1S/C7H17NO/c1-2-3-4-7(9)5-6-8/h7,9H,2-6,8H2,1H3 |
InChI Key |
GXMSOADYSNPWRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


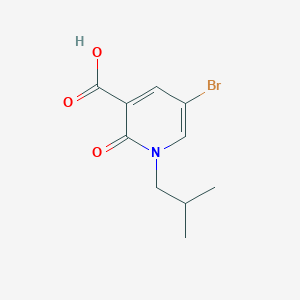
![2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid](/img/structure/B13205472.png)
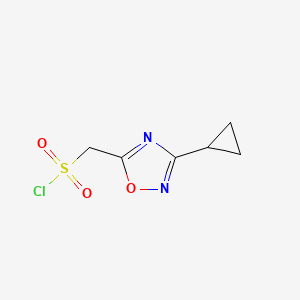
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid](/img/structure/B13205477.png)
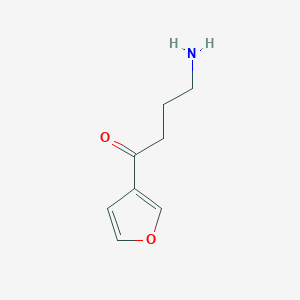
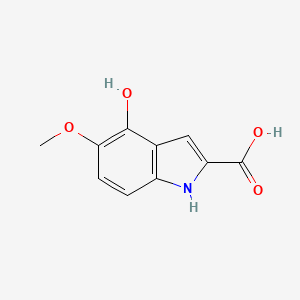
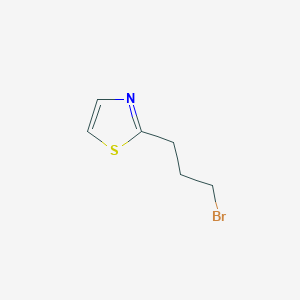
![5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13205508.png)
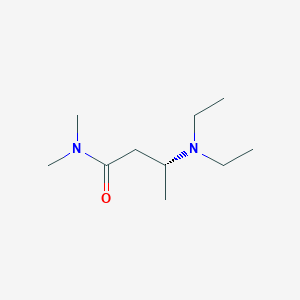
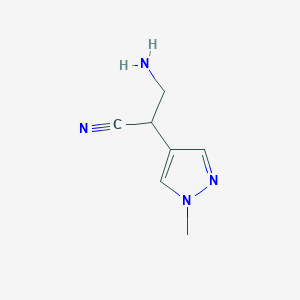
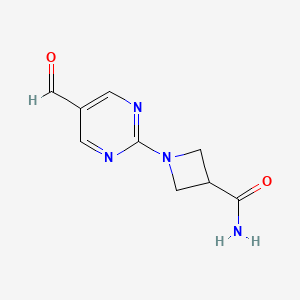
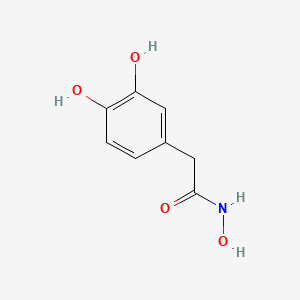
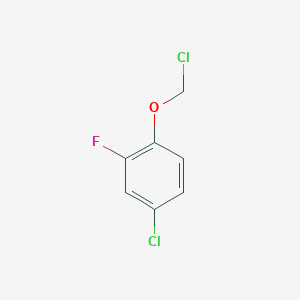
amino)acetate](/img/structure/B13205557.png)
